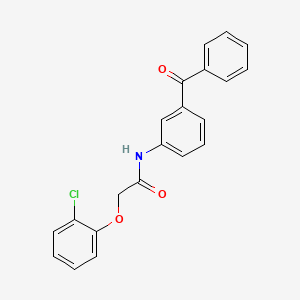![molecular formula C20H13ClFNO6S B3622128 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3622128.png)
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is a complex organic compound that features a benzyl group substituted with chlorine and fluorine, and a benzoate ester linked to a sulfonyl group with a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonyl intermediate, which is then esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different substituents on the benzyl group.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 4-nitrobenzenesulfonyl chloride
- Benzoic acid derivatives
Uniqueness
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO6S/c21-17-5-3-6-18(22)16(17)12-29-20(24)15-4-1-2-7-19(15)30(27,28)14-10-8-13(9-11-14)23(25)26/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPXZZLYUPLGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B3622052.png)
![2-(3,5-dimethylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3622054.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3622082.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3622091.png)
![N-(3-ACETYLPHENYL)-2-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3622093.png)

![3-(4-nitrophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3622104.png)

![N-(2-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3622115.png)
![3-(2-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3622127.png)

![ethyl 3-{[(4-bromobenzoyl)oxy]methyl}benzoate](/img/structure/B3622134.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B3622154.png)
